5-Hydroxy-2-(methylsulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C8H9NO5S It is characterized by the presence of a hydroxyl group, a methylsulfonamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxybenzoic acid.
Sulfonation: The hydroxyl group of 5-hydroxybenzoic acid is sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group.
Methylation: The sulfonic acid group is then methylated using a methylating agent like dimethyl sulfate or methyl iodide to form the methylsulfonamido group.
The reaction conditions for these steps generally involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamido group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-keto-2-(methylsulfonamido)benzoic acid.
Reduction: Formation of 5-hydroxy-2-(methylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2-(methylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamido groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methanesulfonamidobenzoic acid
- 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
Uniqueness
5-Hydroxy-2-(methylsulfonamido)benzoic acid is unique due to the presence of both a hydroxyl group and a methylsulfonamido group on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-hydroxy-2-(methanesulfonamido)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-15(13,14)9-7-3-2-5(10)4-6(7)8(11)12/h2-4,9-10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMXDAMTDRRCKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.